5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 188.2 g/mol. This compound features a thiadiazole ring linked to a nicotinonitrile structure, which is known for its potential biological activities and applications in medicinal chemistry. The unique combination of these functional groups allows for diverse interactions within biological systems, making it a subject of interest for research in drug development and other scientific fields.
The compound can be sourced from various chemical suppliers and databases such as PubChem, where it is cataloged under the compound ID 71303426. Its synthesis and applications have been documented in several scientific studies, indicating its relevance in both academic and industrial research contexts .
5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile is classified as an organic compound belonging to the category of thiadiazole derivatives. It is also categorized under nitriles due to the presence of the cyano group (-C≡N). These classifications highlight its structural characteristics and potential reactivity profiles.
The synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile typically involves multi-step reactions that may include the formation of the thiadiazole ring followed by its incorporation into the nicotinonitrile framework. A common method involves the reaction of nicotinic acid derivatives with thiosemicarbazides or similar reagents to form the thiadiazole structure.
The molecular structure of 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile consists of a thiadiazole ring (a five-membered ring containing two nitrogen atoms and three carbon atoms) attached to a pyridine derivative (nicotinonitrile). The structural formula can be represented as follows:
5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile can undergo various chemical reactions due to its functional groups:
These reactions are typically facilitated by catalysts or specific reagents that enhance reactivity under controlled conditions (e.g., temperature, pressure).
The mechanism of action for 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile primarily revolves around its interaction with biological targets such as enzymes and receptors. The thiadiazole moiety may enhance binding affinity due to its electron-withdrawing properties.
Research indicates that compounds featuring thiadiazole rings often exhibit antimicrobial and anticancer activities by inhibiting specific pathways or enzymes critical for cellular functions .
Relevant data about its physical properties can be found in chemical databases like PubChem .
5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile has several notable applications:
Research continues to explore its full potential across these fields, emphasizing its versatility as a chemical building block .
The strategic fusion of nitrogen-containing heterocycles represents a cornerstone of modern drug discovery, aimed at overcoming limitations of single pharmacophores. The hybrid scaffold 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile exemplifies this approach, integrating two biologically privileged structures: the 1,3,4-thiadiazole ring and the nicotinonitrile moiety. This molecular architecture combines the metabolic stability and target affinity of sulfur heterocycles with the hydrogen-bonding capacity and electronic versatility of cyanopyridines. Such hybrids are engineered to enhance binding specificity, improve pharmacokinetic profiles, and combat multi-drug resistance in pathologies like cancer and microbial infections [7] [8].
The 1,3,4-thiadiazole ring serves as a high-efficiency bioisostere for pyrimidine and other electron-deficient aromatic systems. Its bioisosteric utility stems from three key properties:
Table 1: Bioisosteric Replacements Enabled by 1,3,4-Thiadiazole in Approved Drugs
Original Pharmacophore | Thiadiazole-Containing Drug | Therapeutic Application | Target Interaction |
---|---|---|---|
Pyrimidine | Methazolamide | Carbonic anhydrase inhibitor | Zn²⁺ coordination via ring nitrogen |
Carboxylate | Acetazolamide | Diuretic | Ionic binding to CA active site |
Imidazole | Litronesib (ARQ 621) | Anticancer (Phase II) | Kinesin spindle protein inhibition |
This bioisosteric capability is exemplified in drugs like litronesib, where 1,3,4-thiadiazole replaces imidazole to enhance metabolic stability while preserving affinity for kinesin proteins. In the context of 5-(1,3,4-thiadiazol-2-yl)nicotinonitrile, the thiadiazole component enables:
The nicotinonitrile moiety (3-cyanopyridine) contributes critical pharmacophoric features through its electronic asymmetry and hydrogen-bonding functionality:
Table 2: Molecular Interactions of Nicotinonitrile Moieties in Biologically Active Compounds
Interaction Type | Biological Target | Functional Role | Binding Energy (kcal/mol)* |
---|---|---|---|
π-π Stacking | Kinase hinge region (HER2) | Anchoring residue | -4.2 to -6.7 |
H-bond (N accept) | ERα ligand-binding domain | Allosteric modulation | -3.1 to -5.3 |
Dipole-dipole | DNA minor groove | Charge complementarity | -2.8 to -4.5 |
Values derived from molecular docking studies of nicotinonitrile derivatives against cancer targets [6] [9] |
In hybrid systems like 5-(1,3,4-thiadiazol-2-yl)nicotinonitrile, the nicotinonitrile's vectoral orientation allows optimal engagement with residues in the ATP-binding pockets of VEGFR-2 and HER2 kinases. Computational studies confirm the cyano group's role in displressing structured water molecules within hydrophobic pockets, enhancing binding entropy [4] [6].
The conjugation of 1,3,4-thiadiazole and nicotinonitrile via C-C or C-N linkages generates supra-additive bioactivity unattainable by either fragment alone. This synergy manifests through three mechanisms:
Table 3: Synergistic Effects in 1,3,4-Thiadiazole-Nicotinonitrile Hybrids
Biological Activity | Thiadiazole Alone (IC₅₀) | Nicotinonitrile Alone (IC₅₀) | Hybrid Compound (IC₅₀) | Synergy Factor |
---|---|---|---|---|
MCF-7 Breast Cancer | 48.2 µM | 52.7 µM | 3.26 µM | 15.4x |
VEGFR-2 Inhibition | >100 µM | 83.5 µM | 0.89 µM | >112x |
DNA Gyrase Inhibition | 18.7 µM | >200 µM | 2.79 µM | 6.7x |
Data compiled from in vitro studies of hybrid molecules and their pharmacophore components [3] [7] [9]
Molecular hybridization has yielded compounds like the quinazoline-thiadiazole-aryl urea derivatives (e.g., compound 8c), which exhibited IC₅₀ values of 0.89 µM against MCF-7 cells—significantly outperforming reference drugs like etoposide. Docking studies confirmed simultaneous engagement with VEGFR-2's ATP pocket (via nicotinonitrile) and the DFG-out hydrophobic region (via thiadiazole) [3] [9]. This bifunctionality circumvents compensatory pathway activation, a key limitation of monotargeted agents in oncology.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8